molecular formula C24H24ClN3O3 B2419170 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-cyclohexylacetamide CAS No. 894894-70-3

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-cyclohexylacetamide

Cat. No. B2419170
CAS RN: 894894-70-3
M. Wt: 437.92
InChI Key: BMHFMNYRAKCZTD-UHFFFAOYSA-N
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis of Derivatives as Antibacterial Agents : Derivatives of 1,8-naphthyridine, including similar compounds to the one , have been synthesized and shown significant antibacterial activity. These compounds were synthesized using intermediate compounds like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and exhibited considerable activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis (Ramalingam et al., 2019); (Saleh et al., 2014).

  • Potential Antimicrobial Agents : Novel 1,8-naphthyridine derivatives have been synthesized and assessed for their antimicrobial properties. These compounds, derived from 3-acetyl-2-methyl-1,8-naphthyridine, showed promising activities as potential antimicrobials (Karabasanagouda & Adhikari, 2006).

Regioselective Synthesis and Biological Activity

  • Regioselective Synthesis for Antibacterial Agents : A series of 1,8-naphthyridine based derivatives have been synthesized through a straightforward, regioselective process. These compounds, particularly those with 4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene structures, have shown potent antibacterial properties (Kundenapally et al., 2019).

Antibacterial and Antifungal Screening

  • Novel Derivatives with Antibacterial and Antifungal Properties : Research has demonstrated the synthesis of novel 1,8-naphthyridine derivatives with significant antibacterial and antifungal activities. These derivatives were synthesized from various compounds, including 3-acetyl-2-methyl-1,8-naphthyridine, and tested against pathogenic bacterial strains and fungi (Madaan et al., 2013).

Other Applications

  • Inhibition of Efflux Resistance Mechanisms : 1,8-naphthyridine sulfonamides, structurally related compounds, have been evaluated for their ability to inhibit efflux resistance mechanisms in Staphylococcus aureus strains. This research suggests a potential role in combating antimicrobial resistance (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFMNYRAKCZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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